molecular formula C17H22ClNO2 B2377052 4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride CAS No. 1171212-32-0

4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride

Cat. No.: B2377052
CAS No.: 1171212-32-0
M. Wt: 307.82
InChI Key: PHGPCBLHTLACSW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4-[4-(benzyloxy)phenoxy]butan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry (IUPAC) rules. The parent chain is a four-carbon butan-1-amine group, where the amine (-NH₂) is located at position 1. Attached to the fourth carbon of this chain is a phenoxy group (C₆H₅O-). This phenoxy group is further substituted at its para position (position 4) with a benzyloxy moiety (-OCH₂C₆H₅). The hydrochloride salt form indicates protonation of the amine group, resulting in a positively charged ammonium ion (NH₃⁺) paired with a chloride counterion (Cl⁻).

The full IUPAC name is derived as follows:

  • Butan-1-amine : A four-carbon chain with an amine group at position 1.
  • 4-(4-benzyloxyphenoxy) : A phenoxy group attached to position 4 of the butanamine chain, with a benzyloxy substituent at position 4 of the phenyl ring.
  • Hydrochloride : Indicates the compound’s salt form.

Alternative names include 4-(4-benzyloxyphenoxy)butylamine hydrochloride and N-(4-benzyloxyphenoxy)butane-1-ammonium chloride .

Molecular Formula and Weight Analysis

The molecular formula of This compound is C₁₇H₂₁NO₂·HCl , corresponding to a molecular weight of 307.82 g/mol .

Table 1: Atomic composition and weight contribution

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 17 12.01 204.17
H 22 1.008 22.18
N 1 14.01 14.01
O 2 16.00 32.00
Cl 1 35.45 35.45
Total 307.82

The benzyloxy (C₆H₅CH₂O-) and phenoxy (C₆H₅O-) groups contribute significantly to the compound’s hydrophobicity, with a calculated logP (octanol-water partition coefficient) of 3.618 . The hydrochloride salt enhances water solubility via ionic interactions.

X-ray Crystallographic Data and Conformational Studies

While X-ray crystallographic data for This compound is not explicitly reported in the literature, structural analogs provide insights into its conformational preferences.

Predicted Conformational Features:

  • Amine Group Geometry : The protonated amine (NH₃⁺) adopts a trigonal pyramidal geometry, stabilized by hydrogen bonding with the chloride ion.
  • Ether Linkages : The phenoxy and benzyloxy groups exhibit rotational freedom around the C-O bonds, favoring orientations that minimize steric hindrance.
  • Aromatic Stacking : The phenyl rings may engage in π-π interactions, influencing solid-state packing.

Computational models (e.g., density functional theory) predict a lowest-energy conformation where the benzyloxy group is orthogonal to the phenoxy ring, while the butanamine chain extends linearly.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :
Signal (ppm) Integration Multiplicity Assignment
7.45–7.30 5H m Benzyl aromatic protons
7.10–6.80 4H m Phenoxy aromatic protons
4.95 2H s Benzyloxy CH₂
4.05 2H t (J = 6 Hz) Phenoxy-O-CH₂
2.85 2H t (J = 7 Hz) NH₃⁺-CH₂
1.70–1.40 4H m Methylene groups (C2, C3)
8.20 3H br s NH₃⁺ protons
¹³C NMR (100 MHz, DMSO-d₆) :
Signal (ppm) Assignment
158.5 Phenoxy-O-C
137.2 Benzylipso carbon
128.5–114.0 Aromatic carbons
69.8 Benzyloxy CH₂
67.5 Phenoxy-O-CH₂
39.1 NH₃⁺-CH₂
28.5, 25.3 Methylene carbons (C2, C3)

Infrared (IR) Spectroscopy :

Absorption (cm⁻¹) Assignment
3200–2800 N-H stretch (NH₃⁺)
1605, 1500 C=C aromatic
1245 C-O-C ether
750 Monosubstituted benzene

Mass Spectrometry (MS) :

  • ESI-MS (m/z) : 272.2 [M⁺-HCl], 255.2 [M⁺-HCl-NH₃], 91.1 [C₆H₅CH₂⁺].
  • Fragmentation pathways involve loss of HCl (-36.5 Da) and cleavage of the benzyloxy group (-91 Da).

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c18-12-4-5-13-19-16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGPCBLHTLACSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Sequential Functionalization

This method involves sequential benzylation, etherification, and amination:

Step 1: Synthesis of 4-Benzyloxyphenol
4-Hydroxyphenol reacts with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. The reaction achieves 80–92% yield by nucleophilic aromatic substitution.

Step 2: Etherification with 1,4-Dibromobutane
4-Benzyloxyphenol is treated with 1,4-dibromobutane under reflux in acetone with K₂CO₃. Selective mono-alkylation occurs at the phenolic oxygen, yielding 4-(4-benzyloxyphenoxy)butyl bromide. Optimization at 70°C for 12 hr provides 68–75% yield.

Step 3: Amination and Hydrochloride Formation
The bromide intermediate undergoes nucleophilic substitution with ammonia in ethanol under pressure (80°C, 24 hr). Subsequent treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt (yield: 55–62%).

Catalytic Reduction of Nitrile Intermediates

This route leverages nitrile reduction for amine formation:

Step 1: Preparation of 4-[4-(Benzyloxy)phenoxy]butyronitrile
4-Benzyloxyphenol reacts with 4-bromobutyronitrile in DMF using K₂CO₃ (80°C, 8 hr). The nitrile intermediate is isolated in 70–78% yield after column chromatography.

Step 2: Hydrogenation to Primary Amine
Catalytic hydrogenation with Raney nickel (H₂, 50 psi, 25°C) reduces the nitrile to the primary amine. Excess ammonia suppresses secondary amine formation. The free base is converted to the hydrochloride salt using HCl-saturated ethanol (overall yield: 60–65%).

One-Pot Tandem Benzylation and Etherification

A streamlined approach combining benzyl protection and ether formation:

Procedure
4-Hydroxyphenol, benzyl chloride, and 1,4-dibromobutane are reacted in a single pot with K₂CO₃ in DMF (90°C, 24 hr). The crude product undergoes amination without isolation, followed by HCl treatment. This method reduces purification steps but yields 50–58% due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Parameter Optimal Conditions Yield Impact
Solvent DMF or acetone Enhances nucleophilicity
Base K₂CO₃ (anhydrous) Minimizes hydrolysis
Temperature 70–80°C Balances rate/selectivity

DMF increases reaction rates for benzylation, while acetone improves etherification selectivity.

Catalytic Hydrogenation Parameters

Factor Optimal Setting Outcome
Catalyst Raney nickel 95% nitrile conversion
Ammonia 5 eq. (25% aq.) Suppresses over-reduction
Pressure 50 psi H₂ Completes in 4 hr

Exceeding 50 psi promotes secondary amine formation, reducing purity.

Purification and Characterization

Crystallization Techniques

  • Hydrochloride Salt : Recrystallization from ethanol/ethyl acetate (1:3) yields needle-like crystals (mp 142–145°C).
  • Free Amine : Distillation under reduced pressure (0.5 mmHg, 110°C) achieves >98% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.32 (m, 5H, benzyl), 6.95–6.88 (m, 4H, phenoxy), 3.95 (t, 2H, OCH₂), 2.75 (t, 2H, NH₂CH₂).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Alkylation route 55–62 95–98 Moderate
Nitrile reduction 60–65 97–99 High
One-pot synthesis 50–58 90–93 Limited

The nitrile reduction route offers superior yield and purity, making it preferred for industrial applications.

Chemical Reactions Analysis

4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride is C17H21ClNC_{17}H_{21}ClN, with a molecular weight of approximately 307.82 g/mol. The compound features a butan-1-amine backbone substituted with both benzyloxy and phenoxy groups, which contributes to its unique reactivity and potential biological activity.

Pharmaceutical Development

The compound has been identified as a promising candidate in pharmaceutical development due to its structural characteristics. Its unique functional groups may enhance its interaction with biological targets, making it suitable for the design of new therapeutic agents.

Key Areas of Interest:

  • Medicinal Chemistry: The dual aromatic substitution (benzyloxy and phenoxy) suggests potential for improved biological activity compared to simpler analogs. This complexity could lead to distinct pharmacological properties that warrant further exploration in drug development .
  • Proteomics Research: It has been utilized as a biochemical tool in proteomics, aiding in the study of protein interactions and functions.

Synthesis of Novel Compounds

This compound is involved in the synthesis of various organic compounds, particularly neodymium phthalocyaninates. The synthesis process typically includes:

  • Template Condensation Reactions: Utilizing neodymium salts to produce neodymium phthalocyaninates, which are valuable in materials science and photonic applications.

Case Study 1: Interaction Studies

Preliminary investigations into the interactions of this compound with biological systems have been conducted to establish safety profiles and therapeutic potentials. These studies are crucial for understanding how the compound behaves in vivo and its implications for clinical applications.

Case Study 2: Synthesis Methodology

A detailed synthesis method involves several steps:

  • Preparation of Precursors: Starting from readily available aryl halides.
  • Coupling Reactions: Employing reductive amination techniques to form the desired amine structure.
  • Evaluation of Biological Activity: Compounds synthesized using this method have shown significant activity against various biological targets, leading to further development in drug discovery .

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and analogous structures:

Compound Name Molecular Formula Key Structural Features Predicted LogP Notable Properties
4-[4-(Benzyloxy)phenoxy]butan-1-amine HCl C₁₇H₂₀ClNO₂ Benzyloxy-phenoxy, butan-1-amine, HCl salt ~3.5 High lipophilicity, moderate solubility
4-(4-Chlorophenoxy)butan-1-amine HCl () C₁₀H₁₄ClNO Chlorophenoxy, shorter chain, HCl salt ~2.8 Lower molecular weight, electron-withdrawing Cl
(4-Phenylbutyl)methylamine HCl () C₁₁H₁₇ClN Phenylbutyl, methylamine, HCl salt ~3.0 Reduced steric bulk, tertiary amine
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine HCl () C₁₈H₂₄ClNO Benzyloxy-phenylmethyl, butylamine, HCl salt ~4.0 Branched chain, increased hydrophobicity

Key Observations :

  • Chlorine’s electron-withdrawing nature may reduce electron density on the aromatic ring, altering reactivity .
  • Chain Length and Flexibility : The butan-1-amine chain in the target compound provides a balance between rigidity and flexibility, whereas the hexan-1-amine chain in ’s analog (N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine HCl) likely increases conformational entropy and lipophilicity .
  • Amine Substitution : The primary amine in the target compound contrasts with the tertiary amine in (4-Phenylbutyl)methylamine HCl (), which may affect basicity and hydrogen-bonding capacity .
Pharmacological Implications
  • Target Compound: The benzyloxy-phenoxy motif may favor interactions with hydrophobic pockets in receptors (e.g., serotonin 5-HT₆ or histamine receptors), while the primary amine could enhance solubility and ionic interactions .
  • Chlorophenoxy Analog (): The chlorine atom might improve metabolic stability but reduce membrane permeability due to its polar nature .

Biological Activity

4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride, a compound with the chemical formula C17_{17}H21_{21}NO2_2·HCl and a molecular weight of 307.82 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzyloxy group attached to a phenoxy butanamine backbone, which is hypothesized to influence its interaction with biological targets. The structural representation is as follows:

C17H21NO2HCl\text{C}_{17}\text{H}_{21}\text{NO}_{2}\cdot \text{HCl}

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly in the context of inflammatory processes and potential neuroprotective effects. It has been shown to act as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation regulation .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Anti-inflammatory Properties : Exhibits potential in ameliorating inflammation through PPARα activation.
  • Neuroprotective Effects : Preliminary studies suggest it may protect against neurodegeneration and vascular leakage associated with inflammatory conditions .
  • Antimicrobial Activity : Related compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for broader antimicrobial applications .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the benzyloxy and phenoxy groups can significantly influence biological activity. For example, the introduction of halogen substituents on the aromatic rings has been associated with enhanced potency against microbial strains .

Table 1: Structure-Activity Relationship Findings

Compound NameModificationsMIC (µM)Biological Activity
This compoundBase compoundN/AAnti-inflammatory
N-(4-(benzyloxy)benzyl)-4-aminoquinolinesHalogen substitutions2.7Antimycobacterial
4-Benzyloxy-benzylamino analoguesVarious substitutions<5PPARα agonism

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

  • Inflammation Models : In vivo studies demonstrated that PPARα agonism led to reduced inflammatory markers in animal models, suggesting therapeutic potential for conditions like arthritis and cardiovascular diseases .
  • Antimycobacterial Evaluation : A study on benzyloxy-benzyl derivatives indicated significant activity against Mycobacterium tuberculosis, with MIC values ranging from 2.7 to 5.8 µM depending on the specific structural modifications .
  • Neurodegeneration Studies : Research indicated that compounds similar to 4-[4-(benzyloxy)phenoxy]butan-1-amine can mitigate neurodegenerative processes in rodent models, highlighting their potential as neuroprotective agents .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading5–10 mol% Pd/CuReduces side products
SolventDMF or DCMEnhances solubility
Reaction Time12–24 hoursEnsures completion

Q. Table 2. Stability Study Design

ConditionDurationAnalytical Method
40°C/75% RH4 weeksHPLC (purity loss <5%)
UV Light (ICH Q1B)7 daysNMR for structural integrity

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